1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Antiproliferative activity Pancreatic cancer Autophagy modulation

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5) is an N1-benzyl-substituted 4-aminopyrazole scaffold belonging to the 3,5-dimethylpyrazole class. This compound features a primary amine at C4 and a cleavable benzyl group at N1, distinguishing it from the more common N-phenyl or N-unsubstituted analogs.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 28466-69-5
Cat. No. B1266349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
CAS28466-69-5
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=CC=C2)C)N
InChIInChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
InChIKeyVEEPGIBHWRABJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5) for Procurement in Medicinal Chemistry & Autophagy Research


1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5) is an N1-benzyl-substituted 4-aminopyrazole scaffold belonging to the 3,5-dimethylpyrazole class [1]. This compound features a primary amine at C4 and a cleavable benzyl group at N1, distinguishing it from the more common N-phenyl or N-unsubstituted analogs. It has been explicitly employed as the privileged core for structure–activity relationship (SAR) campaigns yielding submicromolar antiproliferative autophagy modulators targeting pancreatic ductal adenocarcinoma, and as a key synthetic intermediate in CRTH2 antagonist patents [2].

Why Generic Substitution Fails for 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5)


Despite sharing the 3,5-dimethyl-4-aminopyrazole core with close analogs such as 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (CAS 21683-30-7) and the N-unsubstituted 3,5-dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6), the N1-benzyl substitution on 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine is not a neutral replacement [1]. In the seminal SAR study by Ai et al., the N1-benzyl group proved essential for antiproliferative activity: replacing the benzyl-substituted phenyl ring D with a saturated cyclohexyl group (compound 10) reduced activity to EC50 >100 μM, demonstrating that the aromatic benzyl moiety is a critical pharmacophoric element [1]. Furthermore, the N-benzyl group serves as a cleavable protecting group under mild hydrogenolysis conditions, a synthetic versatility that the N-phenyl analog cannot offer without harsh deprotection, making direct substitution risky for multi-step synthetic routes [2].

Quantitative Differentiation Evidence for 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine


Superior Antiproliferative Potency of the Benzamide Derivative Against MIA PaCa-2 Pancreatic Cancer Cells Compared to Reference Autophagy Inhibitors

The unsubstituted benzamide derivative (compound 1, derived directly from 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine) exhibited an EC50 of 10 μM against MIA PaCa-2 pancreatic cancer cells, demonstrating superior potency compared to the reference autophagy inhibitor 3-methyladenine (EC50 >100 μM) and superior or comparable potency to chloroquine (EC50 = 14 μM) and spautin-1 (EC50 = 20 μM) [1]. Importantly, the scaffold enabled further optimization to submicromolar potency through systematic SAR: compound 22 (4-CF3) achieved EC50 0.80 μM and compound 23 (4-CF3, 2-CH3) reached EC50 0.62 μM, representing a 16-fold improvement over the parent [1].

Antiproliferative activity Pancreatic cancer Autophagy modulation

Cancer-Selective Cytotoxicity Window: Differential Activity in MIA PaCa-2 vs. Non-Cancer ARPE-19 Cells

The optimized derivatives derived from the 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold showed a marked selectivity window: compound 23 exhibited an EC50 of 0.62 μM in MIA PaCa-2 pancreatic cancer cells but required a 11.5-fold higher concentration (EC50 = 7.1 μM) in non-cancer ARPE-19 retinal pigment epithelial cells [1]. Compound 22 showed an even larger differential, with EC50 = 0.80 μM in MIA PaCa-2 versus 47.9 μM in ARPE-19 cells, representing a 60-fold selectivity window [1].

Cancer selectivity Therapeutic window Cytotoxicity

Dual mTORC1 Inhibition and Autophagy Modulation: A Unique Mechanism Not Shared by Common Autophagy Inhibitors

Compounds derived from 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine simultaneously reduced mTORC1 activity and increased basal autophagy while disrupting autophagic flux under starvation/refeed conditions [1]. This dual activity—confirmed by LC3-II accumulation (3.3-fold increase at 50 μM for compound 23) and impaired clearance upon nutrient restoration—is mechanistically distinct from chloroquine (which merely blocks lysosomal acidification) and 3-methyladenine (a PI3K class III inhibitor) [1]. The authors noted that to their best knowledge, no compound with such differential autophagy modulation had been previously reported [1].

mTORC1 inhibition Autophagic flux disruption Dual mechanism

Quantitative Structure–Activity Relationship (QSAR) Model Predictivity Confirms Scaffold Tuneability for Autophagy Inhibition

A QSAR study on N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl)benzamide derivatives yielded a robust predictive model (r = 0.968, r² = 0.937, Q² = 0.880) that was used to design new compounds [1]. Among these, a designed derivative (compound 3) was predicted and experimentally validated to achieve an EC50 of 0.869 μM against MIA PaCa-2 cells, representing a 16.1-fold improvement over the reference chloroquine (EC50 = 14 μM) [1]. The high model quality demonstrates that the scaffold's activity is systematically tunable, unlike less-characterized analogs.

QSAR modeling Autophagy inhibition Drug design

Physicochemical Drug-Likeness Advantage: QED Score and Lipophilicity Profile vs. N-Phenyl Analog

According to ChEMBL data, 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CHEMBL1323556) has a Quantitative Estimate of Drug-likeness (QED) score of 0.81, a calculated AlogP of 2.13, and a polar surface area (PSA) of 43.84 Ų [1]. Although direct QED data for the N-phenyl analog (CAS 21683-30-7) are not available in the same database, the benzyl compound's AlogP of 2.13 occupies the optimal lipophilicity range for oral bioavailability, while the phenyl analog (MW 187.24) has lower molecular weight and may present different solubility characteristics [2]. The QED score of 0.81 places this scaffold in the upper quartile of drug-like chemical space, supporting its prioritization in lead optimization campaigns.

Drug-likeness Physicochemical properties QED score

Quantitatively Validated Application Scenarios for 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5)


Pancreatic Ductal Adenocarcinoma Autophagy-Targeted Drug Discovery

Procure this scaffold as the starting point for synthesizing N-benzamide derivatives targeting mTORC1-driven autophagy in pancreatic cancer. The parent compound (EC50 = 10 μM in MIA PaCa-2) provides a validated baseline, with SAR-guided optimization to submicromolar potency (EC50 = 0.62 μM) and a 60-fold cancer selectivity window in ARPE-19 cells [1].

QSAR-Driven Library Design for Autophagy Modulators

Use this compound as the core for generating focused libraries amenable to QSAR-guided optimization. The validated MLR model (r² = 0.937, Q² = 0.880) enables prediction of EC50 values for new analogs before synthesis, reducing the number of compounds to be experimentally tested and accelerating hit-to-lead timelines [1].

CRTH2 Antagonist Synthesis for Allergic and Inflammatory Disease Research

Employ this amine as a key intermediate for constructing CRTH2 (DP2 receptor) antagonists, as demonstrated in Boehringer Ingelheim's patent EP2528901B9. The benzyl-substituted pyrazole core is elaborated into acetic acid derivatives and further functionalized to yield potent anti-inflammatory candidates [1].

Cleavable N-Benzyl Protection Strategy in Multi-Step Heterocyclic Synthesis

Select the free amine form (CAS 28466-69-5) over the N-phenyl analog (CAS 21683-30-7) when a removable N-protecting group is required. The benzyl group at N1 can be removed under mild hydrogenolysis (H₂, Pd/C), enabling late-stage deprotection to access the N-unsubstituted pyrazole, a transformation not feasible with the N-phenyl congener [1].

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